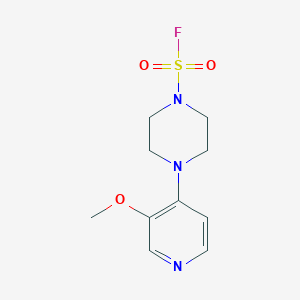

![molecular formula C15H17NO5S2 B2522146 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351653-33-2](/img/structure/B2522146.png)

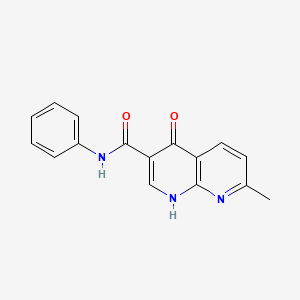

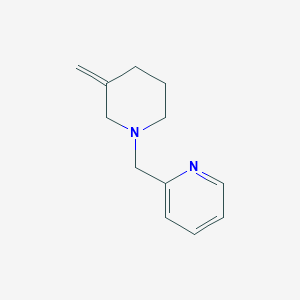

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H17NO5S2 and its molecular weight is 355.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrodesulfurization and Microbial Desulfurization

Hydrodesulfurization of Oxidized Sulfur Compounds : Hydrodesulfurization experiments with a sulfided CoO-MoO3-Al2O3 catalyst demonstrated the effectiveness of this method in breaking the C-S bond in sulfur compounds like dibenzothiophene without hydrogenation of the aromatic ring. This process is essential for the removal of sulfur from fuels, showcasing the environmental applications of sulfonamide derivatives in reducing sulfur emissions (Geneste et al., 1980).

Sulfur-specific Microbial Desulfurization : Research on bacterial isolates capable of selectively removing sulfur from dibenzothiophenes, such as 4,6-diethyldibenzothiophene, indicates the potential for biological methods in the desulfurization of fossil fuels. This approach offers a less harsh alternative to chemical methods, highlighting the utility of sulfonamide structures in environmental biotechnology (Lee et al., 1995).

Antioxidant Properties

Antioxidant Activity of 4-Ethoxy-Phenols : A study on the antioxidant effects of 4-ethoxy-phenols with various substituents demonstrated that these compounds possess significant antioxidant activity, comparable to known antioxidants like BHT and trolox. This suggests the potential application of sulfonamide derivatives in the development of new antioxidant agents, contributing to pharmaceutical and food industries (Rubio-Cortés et al., 2021).

Enzyme Inhibition

Carbonic Anhydrase Inhibition : Research into mono-/dihydroxybenzoic acid esters and phenol pyridinium derivatives, including those with sulfonamide groups, has shown these compounds to be potent inhibitors of mammalian carbonic anhydrase isoforms. This indicates their potential in medical applications, particularly in the treatment of conditions where inhibition of carbonic anhydrase is beneficial (Carta et al., 2013).

Antimicrobial and Antiproliferative Agents

N-Ethyl-N-Methylbenzenesulfonamide Derivatives : A study on the synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents. These findings underscore the potential of sulfonamide derivatives in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant pathogens (Abd El-Gilil, 2019).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S2/c1-10-4-7-22-15(10)12(17)9-16-23(18,19)11-2-3-13-14(8-11)21-6-5-20-13/h2-4,7-8,12,16-17H,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMBAMXQVNXEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

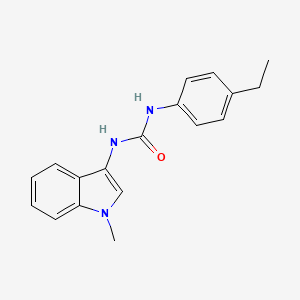

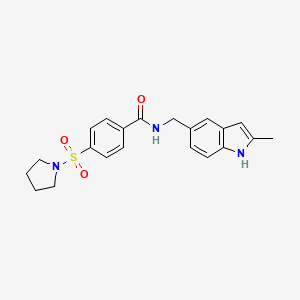

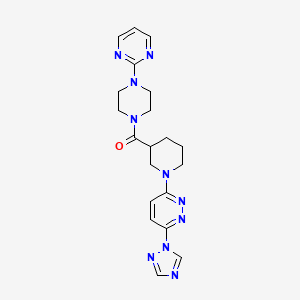

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)

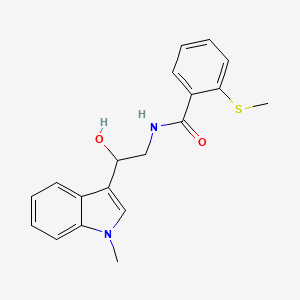

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)